4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 568553-33-3
VCID: VC5126044
InChI: InChI=1S/C12H14N4O2/c1-2-7-16-12(18)9-6-4-3-5-8(9)10(15-16)11(17)14-13/h3-6H,2,7,13H2,1H3,(H,14,17)
SMILES: CCCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NN
Molecular Formula: C12H14N4O2
Molecular Weight: 246.27

4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide

CAS No.: 568553-33-3

Cat. No.: VC5126044

Molecular Formula: C12H14N4O2

Molecular Weight: 246.27

* For research use only. Not for human or veterinary use.

4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide - 568553-33-3

Specification

CAS No. 568553-33-3
Molecular Formula C12H14N4O2
Molecular Weight 246.27
IUPAC Name 4-oxo-3-propylphthalazine-1-carbohydrazide
Standard InChI InChI=1S/C12H14N4O2/c1-2-7-16-12(18)9-6-4-3-5-8(9)10(15-16)11(17)14-13/h3-6H,2,7,13H2,1H3,(H,14,17)
Standard InChI Key DQTXLPWUPHPJBA-UHFFFAOYSA-N
SMILES CCCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NN

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide is systematically named 4-oxo-3-propyl-3,4-dihydro-1-phthalazinecarbohydrazide under IUPAC nomenclature . Its molecular structure integrates a phthalazine ring system—a benzene ring fused to a pyridazinyl ring—with functional groups that enhance reactivity and potential bioactivity. Key identifiers include:

PropertyValueSource
CAS Number568553-33-3
Molecular FormulaC12H14N4O2\text{C}_{12}\text{H}_{14}\text{N}_{4}\text{O}_{2}
Molecular Weight246.27 g/mol
SMILESCCCn1nc(C(=O)NN)c2c(c1=O)cccc2
InChIKeyDQTXLPWUPHPJBA-UHFFFAOYSA-N

The SMILES string delineates the propyl chain (CCC) attached to a nitrogen atom in the phthalazine ring, the ketone (=O) at position 4, and the carbohydrazide group (C(=O)NN) at position 1 . The InChIKey provides a unique hash for structural verification in chemical databases .

Structural Analysis

The phthalazine core’s aromaticity and electron-deficient nature facilitate interactions with biological targets, while the carbohydrazide moiety (–CONHNH2_2) introduces hydrogen-bonding capabilities critical for ligand-receptor binding . The propyl substituent at position 3 contributes to lipophilicity, potentially influencing membrane permeability and pharmacokinetic properties.

Synthesis and Manufacturing

Synthetic Pathways

While explicit protocols for 4-oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide are scarce, its synthesis likely parallels methods for related phthalazines. A plausible route involves:

  • Cyclocondensation: Reacting substituted benzene precursors (e.g., phthalic anhydride derivatives) with hydrazine to form the phthalazine ring.

  • Alkylation: Introducing the propyl group via nucleophilic substitution or Friedel-Crafts alkylation.

  • Carbohydrazide Formation: Treating the ester intermediate with hydrazine hydrate to yield the carbohydrazide .

For example, methyl 4-oxo-3-propyl-3,4-dihydrophthalazine-1-carboxylate (CAS: 565173-11-7)—a structural analog—is synthesized through multi-step condensation and cyclization. Hydrazinolysis of its methyl ester group would generate the target carbohydrazide .

Industrial Production

Enamine Ltd. (Ukraine) produces the compound with 95% purity, indicating scalable synthetic protocols under Good Manufacturing Practices (GMP) . The powder form and room-temperature stability (RT\text{RT}) simplify storage and handling .

Physicochemical Properties

Solubility and Stability

Solubility data remain unreported, but the compound’s polar carbohydrazide group suggests moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) . Stability under ambient conditions is inferred from its recommended storage at room temperature .

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include ν(C=O)\nu(\text{C=O}) at ~1700 cm1^{-1} (ketone and carbohydrazide) and ν(N-H)\nu(\text{N-H}) at ~3300 cm1^{-1} .

  • NMR: 1H^1\text{H} NMR would show aromatic protons (δ 7.0–8.0 ppm), propyl methylene/methyl groups (δ 0.9–1.7 ppm), and hydrazide NH2_2 (δ 4.5–5.5 ppm) .

Hazard StatementPrecautionary Measures
H315Wear protective gloves/clothing
H319Use eye protection
H335Use in well-ventilated areas

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a building block for synthesizing phthalazine-based drug candidates. Its hydrazide group is amenable to Schiff base formation, enabling the development of antimicrobial or antitumor agents .

Material Science

Phthalazines are explored as ligands in coordination polymers and metal-organic frameworks (MOFs) for catalytic or sensing applications.

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